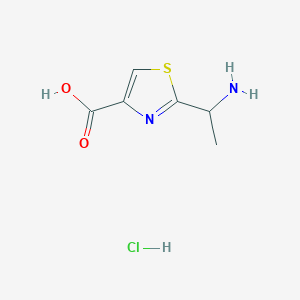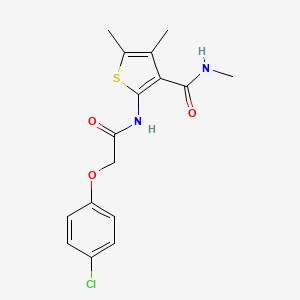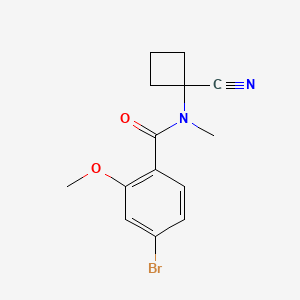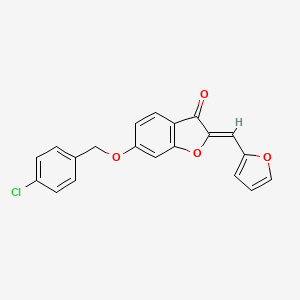![molecular formula C14H17NO2S B2661406 3-[4-(Tert-butyl)benzyl]-1,3-thiazolane-2,4-dione CAS No. 866152-64-9](/img/structure/B2661406.png)
3-[4-(Tert-butyl)benzyl]-1,3-thiazolane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-[4-(Tert-butyl)benzyl]-1,3-thiazolane-2,4-dione is an organic compound that belongs to the class of thiazolidinediones This compound is characterized by the presence of a thiazolidine ring fused with a benzyl group substituted with a tert-butyl group
科学的研究の応用
3-[4-(Tert-butyl)benzyl]-1,3-thiazolane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other biologically active thiazolidinediones.
Industry: Utilized in the development of specialty chemicals and advanced materials.
作用機序
Safety and Hazards
As with any chemical compound, handling “3-[4-(Tert-butyl)benzyl]-1,3-thiazolane-2,4-dione” would require appropriate safety measures. While specific safety data for this compound is not available, compounds with similar structures may cause skin and eye irritation, and may have harmful effects if inhaled or ingested .
将来の方向性
Future research could explore the potential applications of this compound, particularly in the field of medicinal chemistry given the known biological activity of some thiazolane derivatives . Further studies could also investigate the compound’s physical and chemical properties, and develop efficient synthesis methods.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Tert-butyl)benzyl]-1,3-thiazolane-2,4-dione typically involves the reaction of 4-(tert-butyl)benzyl chloride with thiazolidine-2,4-dione in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
化学反応の分析
Types of Reactions
3-[4-(Tert-butyl)benzyl]-1,3-thiazolane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazoline ring using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditions include room temperature to mild heating.
Reduction: Lithium aluminum hydride; reaction conditions include anhydrous solvents and low temperatures.
Substitution: Nitric acid, bromine; reaction conditions include controlled temperatures and the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiazoline derivatives
Substitution: Nitro or halogenated benzyl derivatives
類似化合物との比較
Similar Compounds
- 4-tert-Butylbenzyl mercaptan
- 4-tert-Butylbenzyl alcohol
- 4-tert-Butylbenzenemethanethiol
Uniqueness
3-[4-(Tert-butyl)benzyl]-1,3-thiazolane-2,4-dione is unique due to the presence of both the thiazolidinedione ring and the tert-butyl-substituted benzyl group. This combination imparts specific chemical and biological properties that are distinct from other similar compounds. For example, the thiazolidinedione ring is known for its role in modulating metabolic pathways, while the tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions.
特性
IUPAC Name |
3-[(4-tert-butylphenyl)methyl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2S/c1-14(2,3)11-6-4-10(5-7-11)8-15-12(16)9-18-13(15)17/h4-7H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWUUOQPWVXZTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C(=O)CSC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)methanesulfonamide](/img/structure/B2661323.png)

![3-(4-fluorophenyl)-1-methyl-N-[(4-phenyloxan-4-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B2661326.png)



![1-(5-Chloropyrimidin-2-yl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane](/img/structure/B2661332.png)
![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4,4,4-trifluoro-N-methylbutanamide](/img/structure/B2661334.png)
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-1-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2661335.png)

![1,2,7-Triazaspiro[2.5]oct-1-ene;hydrochloride](/img/structure/B2661337.png)
![5-(3,5-dimethylpiperidin-1-yl)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2661339.png)

![2-fluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzene-1-sulfonamide](/img/structure/B2661343.png)
